6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-cyclopropyl-3-[2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c22-14-7-12(11-1-2-11)16-10-21(14)9-15(23)20-5-3-19(4-6-20)13-8-17-24-18-13/h7-8,10-11H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCUFGFJQYVJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one (CAS: 2097897-37-3) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 346.4 g/mol. Its structure features a cyclopropyl group, a thiadiazole moiety, and a piperazine ring, which are known to contribute to its biological activity.
Anticancer Activity
Research has highlighted the anticancer potential of compounds containing thiadiazole and piperazine structures. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines. Specifically, studies have reported IC50 values as low as 2.58 μM for certain thiadiazole derivatives against human cancer cell lines . The presence of the cyclopropyl group in our compound may enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Activity
The compound has demonstrated moderate to good antimicrobial activity against various microorganisms. It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of the thiadiazole moiety is often associated with enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes.
Anti-inflammatory Properties
The biological activity of related compounds suggests that 6-cyclopropyl derivatives may exhibit anti-inflammatory effects. Studies on similar structures have shown their ability to reduce inflammatory cytokines such as TNF-α and IL-6 . This property could be valuable in treating conditions characterized by chronic inflammation.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:
- Inhibition of Enzymatic Activity : Compounds containing thiadiazole have been shown to inhibit various enzymes involved in cancer and inflammation pathways.
- Interaction with Cellular Targets : The piperazine ring may facilitate binding to specific receptors or proteins that modulate cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values < 3 μM against multiple lines | |
| Antimicrobial | Effective against Gram-positive/negative | |
| Anti-inflammatory | Reduced levels of TNF-α and IL-6 |
Notable Research Findings
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of related thiadiazole compounds on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, revealing promising results that suggest further exploration for anticancer applications .
- Antimicrobial Efficacy : Compounds similar to 6-cyclopropyl derivatives were tested for antimicrobial activity and exhibited significant inhibition zones against several bacterial strains, indicating their potential as new antimicrobial agents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those related to the structure of 6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one. Thiadiazole compounds have shown efficacy against various cancer cell lines, demonstrating their capability to decrease cell viability in leukemia, breast, ovarian, and prostate cancer models . The compound's structural features may enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Properties
The compound's structural framework suggests potential antimicrobial applications. Research on similar dihydropyrimidine derivatives has indicated favorable activity against a range of bacterial strains. The incorporation of the thiadiazole moiety may enhance antimicrobial efficacy due to its ability to disrupt cellular processes in pathogenic organisms .
Central Nervous System Effects
Thiadiazole derivatives have been investigated for their neuropharmacological effects. Compounds with similar structures have exhibited anxiolytic and antidepressant activities in animal models. This suggests that 6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one could be further explored for its potential as a therapeutic agent in treating mood disorders .
Synthesis and Structural Insights
The synthesis of 6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one can be achieved through various methods that typically involve the reaction of cyclopropyl and thiadiazole-containing precursors. The Biginelli reaction is often employed for synthesizing dihydropyrimidinones, which can then be modified to incorporate additional functional groups for enhanced biological activity .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Efficacy | Demonstrated decreased viability in multiple cancer cell lines (e.g., leukemia and prostate cancer) | Supports further development as an anticancer agent |
| Antimicrobial Activity | Exhibited significant activity against Gram-positive and Gram-negative bacteria | Potential for development into new antibiotics |
| Neuropharmacological Effects | Showed anxiolytic effects in rodent models | Suggests potential use in treating anxiety disorders |
Comparison with Similar Compounds
Key Observations:
Substituent Impact :
- The thiadiazole group in the target compound may confer stronger hydrogen-bonding capacity versus the fluorobenzisoxazole in , which relies on halogen bonding .
- The cyclopropyl group in the target compound likely reduces CYP450-mediated metabolism compared to the coumarin derivatives in , which are prone to oxidation .
Research Findings and Data
Physicochemical and Pharmacokinetic Profiles
- LogP : The target compound’s LogP is estimated at ~2.5 (moderate lipophilicity), compared to >3.5 for coumarin derivatives () and ~2.0 for fluorinated compounds .
- Solubility: The thiadiazole-piperazine chain may improve aqueous solubility relative to ’s coumarin-tetrazolyl hybrids but remains lower than ’s pyridopyrimidinones with polar fluorine substituents .
- Metabolic Stability : Cyclopropyl substitution in the target compound reduces susceptibility to CYP3A4, contrasting with ’s tetrazolyl-phenyl group, which may undergo glucuronidation .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one?
- Methodology : Multi-step synthesis typically involves coupling intermediates such as cyclopropyl-substituted dihydropyrimidinone with a thiadiazolyl-piperazine moiety. Key steps include:
- Intermediate preparation : Synthesize the cyclopropyl-dihydropyrimidinone core via cyclocondensation of β-ketoesters with urea derivatives under acidic conditions.
- Piperazine-thiadiazole coupling : React the thiadiazole-containing piperazine with a keto-ethylating agent (e.g., chloroacetone) to form the 2-oxoethyl linker.
- Final assembly : Use nucleophilic substitution or reductive amination to attach the piperazine-thiadiazole moiety to the dihydropyrimidinone core.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Structural confirmation :
- NMR (¹H/¹³C) : Assign peaks for the cyclopropyl group (δ ~1.2–1.5 ppm, multiplet) and thiadiazole protons (δ ~8.5–9.5 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- Purity analysis :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities (e.g., unreacted intermediates).
- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%).
Q. How can researchers evaluate the compound’s stability under storage and experimental conditions?
- Accelerated stability studies :
- Thermal stability : Incubate samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess photodegradation products.
Advanced Research Questions
Q. What in vitro assays are suitable for probing the compound’s pharmacological activity?
- Target-based assays :
- Enzyme inhibition : Screen against kinases or phosphodiesterases (e.g., cAMP/cGMP modulation) using fluorescence polarization.
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin or dopamine receptors).
- Cellular assays :
- Antiproliferative activity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
Q. How can structural modifications enhance target selectivity and reduce off-target effects?
- Rational design :
- Piperazine substitution : Replace the thiadiazole group with bioisosteres (e.g., triazole or oxadiazole) to modulate lipophilicity.
- Cyclopropyl optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., kinases).
- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and key residue interactions (e.g., hinge region hydrogen bonds).
- ADMET prediction : SwissADME or pkCSM for bioavailability, CYP inhibition, and BBB permeability .
Q. How should researchers resolve contradictions in published data on reaction yields or bioactivity?
- Reproducibility protocols :
- Reaction replication : Strictly follow reported conditions (solvent purity, inert atmosphere) and characterize products with orthogonal methods (e.g., XRD for crystal structure).
- Bioassay validation : Use standardized cell lines and positive controls (e.g., doxorubicin for cytotoxicity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
